![molecular formula C11H11F3N2O5S B2659684 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine CAS No. 22230-14-4](/img/structure/B2659684.png)

4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

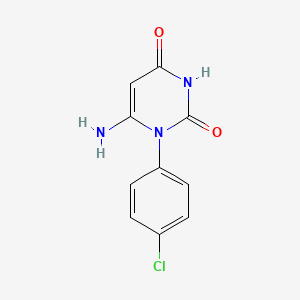

4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine is a chemical compound with the empirical formula C11H11F3N2O3 . It is a unique chemical that has gained attention in scientific research for its potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC(F)(F)C(C=C1N+=O)=C(C=C1)N2CCOCC2 . The InChI key is INQHSXGCAZQBBH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 276.21 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Antibiotic Activity Modulation

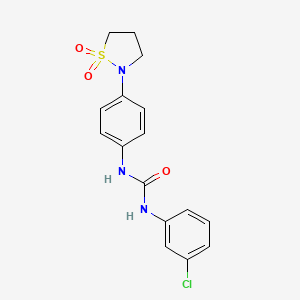

4-(Phenylsulfonyl) morpholine, a compound related to the class of sulfonamides, demonstrates antimicrobial properties. It has been studied for its modulating activity against standard and multi-resistant strains of bacteria and fungi. Particularly, its combination with amikacin showed a significant reduction in the minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa, indicating its potential to enhance antibiotic efficacy against resistant strains (Oliveira et al., 2015).

Chemical Synthesis and Oxidation

A new type of sulfoxide, closely related to 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine, was designed and showed significant promotion in the Swern oxidation of primary and secondary alcohols under mild conditions. This sulfoxide, combined with bis(trichloromethyl)carbonate, allows for the efficient production of aldehydes or ketones, showcasing the compound's role in facilitating chemical transformations (Ye et al., 2016).

Antimicrobial Potency

Research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a precursor to the antibiotic drug linezolid, involved the synthesis of new compounds with potential antimicrobial activity. These compounds showed promising activity against both bacterial and fungal strains, with certain derivatives exhibiting potent antimicrobial activity in the MIC range of 6.25–25.0 µg/mL. This study highlights the broad spectrum of antimicrobial activity associated with morpholinoaniline derivatives, suggesting their usefulness in developing new antimicrobial agents (Janakiramudu et al., 2017).

Molecular Docking Studies

Molecular docking studies on compounds derived from 3-fluoro-4-morpholinoaniline with topoisomerase II gyrase A revealed good binding affinities and the formation of hydrogen bonds at the active enzyme site. This suggests that morpholinoaniline derivatives could be effectively designed to target specific enzymes, offering insights into the development of enzyme inhibitors based on morpholine derivatives (Janakiramudu et al., 2017).

Wirkmechanismus

The mechanism of action of 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine involves the modification of specific cysteine residues in proteins, leading to changes in their conformation and activity.

Eigenschaften

IUPAC Name |

4-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O5S/c12-11(13,14)22(19,20)8-1-2-9(10(7-8)16(17)18)15-3-5-21-6-4-15/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWXYEGVVKNRDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B2659601.png)

![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate](/img/structure/B2659603.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2659605.png)

![2-Phenyloxazolo[4,5-b]pyridine](/img/structure/B2659608.png)

![6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2659609.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659616.png)

![7-Butyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2659618.png)

![5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2659619.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2659622.png)